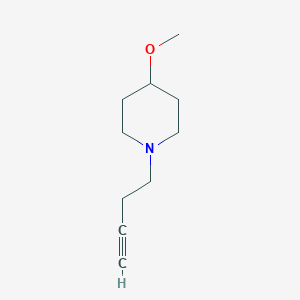

1-(But-3-yn-1-yl)-4-methoxypiperidine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(But-3-yn-1-yl)-4-methoxypiperidine is an organic compound that features a piperidine ring substituted with a but-3-yn-1-yl group and a methoxy group

准备方法

Synthetic Routes and Reaction Conditions: 1-(But-3-yn-1-yl)-4-methoxypiperidine can be synthesized through a series of organic reactions. One common method involves the alkylation of 4-methoxypiperidine with but-3-yn-1-yl bromide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the piperidine nitrogen, facilitating the nucleophilic substitution reaction.

Industrial Production Methods: For industrial-scale production, the synthesis of this compound may involve continuous flow chemistry techniques to enhance reaction efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product.

化学反应分析

Catalytic Hydrogenation of the Alkyne

The terminal alkyne group undergoes catalytic hydrogenation to form saturated alkyl derivatives. This reaction is critical for modifying the compound’s lipophilicity and reactivity.

-

Conditions : Hydrogen gas (H₂) with 10% palladium on carbon (Pd/C) in methanol (MeOH) or dichloromethane (CH₂Cl₂) at room temperature .

-

Outcome : The alkyne is reduced to a single bond, yielding 1-(butan-1-yl)-4-methoxypiperidine.

-

Reaction time : 12 hours

-

Workup : Filtration through Celite, evaporation, and purification via silica gel chromatography.

Functionalization via Sonogashira Coupling

The alkyne group participates in Sonogashira cross-coupling reactions to form carbon–carbon bonds with aryl or alkyl halides.

-

Typical setup : Pd(PPh₃)₂Cl₂/CuI catalyst, diisopropylamine (DIPA) as a base, and tetrahydrofuran (THF) as solvent .

-

Applications : Used to introduce extended lipophilic tails or aromatic groups for structure-activity relationship (SAR) studies .

This compound+Ar–XPd/Cu1-(Ar–C≡C–butyl)-4-methoxypiperidine

Modification of the Methoxy Group

The 4-methoxy substituent can be derivatized to explore electronic effects on biological activity:

-

Demethylation : Treatment with BBr₃ in CH₂Cl₂ converts the methoxy group to a hydroxyl group .

-

Fluorination : Diethylaminosulfur trifluoride (DAST) replaces the hydroxyl group with fluorine .

| Derivative | Reagent | Yield |

|---|---|---|

| 4-Hydroxy | BBr₃, CH₂Cl₂ | 60–70% |

| 4-Fluoro | DAST, CH₂Cl₂ | 85–90% |

Salt Formation

The tertiary amine forms stable hydrochloride salts under acidic conditions, enhancing solubility for pharmacological applications .

-

Protocol : Treatment with HCl gas in diethyl ether or aqueous HCl .

-

Characterization : The hydrochloride salt (CAS: 2460754-97-4) is confirmed via 1H NMR and ESI-HRMS .

Stability and Storage

-

Storage : The hydrochloride salt is stable at 2–8°C under inert atmosphere (argon) .

-

Decomposition : Prolonged exposure to moisture or heat leads to hydrolysis of the methoxy group .

Key Spectral Data

-

1H NMR^1\text{H NMR}1H NMR (CDCl₃): δ 3.13–3.20 (m, 1H, piperidine-H), 2.68–2.83 (m, 4H, alkyne-CH₂), 1.82–1.90 (m, 2H, piperidine-H).

-

ESI-HRMS : m/z 203.71 [M+H]⁺.

科学研究应用

Chemical Properties and Structure

The compound is characterized by its piperidine ring substituted with a but-3-yn-1-yl group and a methoxy group at the 4-position. The molecular formula is C10H17NO, and it has a hydrochloride salt form which enhances its solubility in biological systems .

Sphingosine Kinase Inhibition

Recent studies have highlighted the potential of piperidine derivatives, including this compound, as selective inhibitors of sphingosine kinases (SK1 and SK2). These kinases play crucial roles in various cellular processes, including cell proliferation and survival. The compound's structural modifications allow for enhanced selectivity and potency against these enzymes, making it a valuable tool for studying sphingolipid signaling pathways .

Antibacterial Activity

Research has indicated that piperidine derivatives can exhibit significant antibacterial properties. Compounds similar to this compound have been investigated for their efficacy against antibiotic-resistant bacterial strains. The ability to modify the piperidine structure allows for the development of new antibiotics that can combat infections effectively .

Analgesic Properties

The compound has been explored within the context of analgesic development, particularly in relation to opioid receptor modulation. Its structural analogs have shown promise in providing pain relief while minimizing side effects commonly associated with traditional opioids .

Case Study 1: Sphingosine Kinase Inhibitors

A study synthesized various analogs of existing sphingosine kinase inhibitors, including derivatives of piperidine like this compound. The structure–activity relationship (SAR) analysis revealed that modifications at the piperidine ring significantly influenced inhibitory potency against SK1 and SK2, suggesting that this compound could serve as a lead structure for developing selective kinase inhibitors .

Case Study 2: Antibacterial Efficacy

In a series of experiments evaluating antibacterial activity, derivatives of piperidine were tested against multiple strains of bacteria. Results showed that certain modifications to the piperidine structure resulted in enhanced antibacterial effects, indicating that 1-(but-3-yn-1-y)-4-methoxypiperidine could be optimized for therapeutic use against resistant strains .

Data Table: Summary of Applications

作用机制

The mechanism of action of 1-(But-3-yn-1-yl)-4-methoxypiperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound.

相似化合物的比较

1-(But-3-yn-1-yl)-4-methoxypyridine: Similar structure but with a pyridine ring instead of a piperidine ring.

1-(But-3-yn-1-yl)-4-methoxybenzene: Similar structure but with a benzene ring instead of a piperidine ring.

1-(But-3-yn-1-yl)-4-methoxyphenylamine: Similar structure but with an amine group instead of a piperidine ring.

Uniqueness: 1-(But-3-yn-1-yl)-4-methoxypiperidine is unique due to its combination of a piperidine ring with a but-3-yn-1-yl group and a methoxy group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

生物活性

1-(But-3-yn-1-yl)-4-methoxypiperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a but-3-yne group and a methoxy group. Its chemical structure can be represented as follows:

Where:

- C1: Piperidine nitrogen

- C2-C4: But-3-yne chain

- C5: Methoxy group attached to the piperidine ring

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound has been investigated for its potential to modulate the activity of sphingosine kinases (SK1 and SK2), which are involved in key signaling pathways related to cancer and inflammation .

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor by binding to the active sites of specific enzymes, thereby blocking their activity.

- Receptor Modulation : It may also interact with various receptors, influencing downstream signaling pathways.

Structure–Activity Relationships (SAR)

The structure–activity relationships of this compound have been explored through various modifications to its chemical structure. Research indicates that changes in the alkyl chain length and functional groups significantly affect its potency and selectivity towards SK isoforms .

Table 1: Summary of SAR Findings

| Modification | Effect on Activity |

|---|---|

| Increasing alkyl chain length | Enhanced inhibitory activity |

| Replacement of methoxy group | Variable effects on potency |

| Alteration of piperidine nitrogen | Changes in receptor selectivity |

Case Study 1: Inhibition of Sphingosine Kinases

In a study evaluating new analogues of this compound, it was found that certain modifications led to selective inhibition of SK1 over SK2. For instance, compounds with longer alkyl chains demonstrated significantly increased potency against SK1, highlighting the importance of structural features in designing effective inhibitors .

Case Study 2: Anticancer Potential

Research has indicated that derivatives of this compound exhibit anticancer properties by disrupting metabolic pathways in cancer cells. In vitro studies showed that specific analogues reduced cell proliferation in pancreatic cancer cell lines, suggesting potential therapeutic applications .

属性

IUPAC Name |

1-but-3-ynyl-4-methoxypiperidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO/c1-3-4-7-11-8-5-10(12-2)6-9-11/h1,10H,4-9H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMHVEJMIEKVIDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)CCC#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。